

# SRI-37330 and Non-Alcoholic Fatty Liver Disease: A Technical Guide

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Compound of Interest		
Compound Name:	SRI-37330	
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#### **Abstract**

Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis tightly linked to metabolic syndrome. The novel small molecule, **SRI-37330**, has emerged as a promising therapeutic candidate, demonstrating significant efficacy in preclinical models of diabetes and associated comorbidities, including hepatic steatosis. This technical guide provides an in-depth analysis of the core preclinical data and methodologies related to **SRI-37330**'s impact on NAFLD. It details the compound's mechanism of action in the liver, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

### Introduction

**SRI-37330** is an orally bioavailable, non-toxic small molecule initially identified through high-throughput screening for its ability to inhibit thioredoxin-interacting protein (TXNIP). While its anti-diabetic properties are well-documented, a significant and compelling aspect of its preclinical profile is the marked reversal of hepatic steatosis.[1][2] This has positioned **SRI-37330** as a molecule of interest for the treatment of NAFLD.[1] This document serves as a technical resource for researchers and drug development professionals, consolidating the key findings and methodologies from pivotal preclinical studies.



#### **Mechanism of Action in the Liver**

The primary mechanism by which **SRI-37330** ameliorates hepatic steatosis is through the inhibition of glucagon signaling, which is independent of its effects on TXNIP in the liver.[1] In the context of NAFLD, which is often associated with hyperglucagonemia, this targeted action is particularly relevant.

SRI-37330 acts as an antagonist of the glucagon receptor (GcgR) in hepatocytes.[1] This antagonism leads to a dose-dependent reduction in glucagon-induced cyclic AMP (cAMP) production, a critical second messenger in the glucagon signaling cascade.[1] The downstream consequence is the reduced expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase 1 (Pck1) and glucose-6-phosphatase (G6pc), leading to decreased hepatic glucose production.[1] The reduction in hepatic steatosis is a significant outcome of this modulation of liver metabolism, as evidenced by lower liver and serum triglyceride levels in preclinical models.[1]

### **Quantitative Data**

The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of **SRI-37330** on markers of NAFLD and related hepatic metabolism.

# Table 1: In Vitro Efficacy of SRI-37330 in Primary Mouse Hepatocytes



Parameter	Treatment Conditions	Result	Statistical Significance
Glucagon-Induced Glucose Output (no substrate)	100 nM Glucagon + SRI-37330 (1 μM, 5 μM) for 24h	Dose-dependent decrease	F(2,6) = 14.11, P = 0.0054
Glucagon-Induced Glucose Output (with 10 mM lactate)	100 nM Glucagon + SRI-37330 (1 μM, 5 μM) for 24h	Dose-dependent decrease	F(2,6) = 16.41, P = 0.0037
Glucagon-Induced cAMP Production	100 nM Glucagon + SRI-37330 (1 μM, 5 μM) for 24h	Dose-dependent decrease	F(2,6) = 9.06, P = 0.0154
Pck1 mRNA Expression	100 nM Glucagon + SRI-37330 (5 μM) for 24h	Significant decrease	t(4) = 4.49, P = 0.0109
G6pc mRNA Expression	100 nM Glucagon + SRI-37330 (5 μM) for 24h	Significant decrease	-

Data extracted from Thielen et al., 2020.[1]

# Table 2: In Vivo Efficacy of SRI-37330 in db/db Mice (A Model of Obesity-Induced Hepatic Steatosis)



Parameter	Treatment Conditions	Control (db/db)	SRI-37330 Treated (db/db)	Statistical Significance
Serum Triglycerides (mg/dL)	100 mg/kg in drinking water for 3 weeks	~150	~75	P < 0.01
Liver Triglycerides (mg/g)	100 mg/kg in drinking water for 3 weeks	~125	~50	P < 0.001
Hepatic Steatosis	100 mg/kg in drinking water for 3 weeks	Severe	Dramatically improved	-

Data extracted from Thielen et al., 2020.[1]

# **Experimental Protocols**In Vitro Primary Hepatocyte Glucose Output Assay

Objective: To assess the direct effect of **SRI-37330** on glucagon-stimulated glucose production in primary liver cells.

#### Methodology:

- Hepatocyte Isolation: Primary hepatocytes are isolated from wild-type C57BL/6J mice via a two-step collagenase perfusion method.
- Cell Culture: Isolated hepatocytes are plated on collagen-coated plates and cultured in a suitable medium (e.g., William's Medium E) supplemented with serum and antibiotics for 24 hours to allow for attachment.
- Treatment: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS) containing **SRI-37330** at various concentrations (e.g., 0, 1, and 5  $\mu$ M).
- Stimulation: After a pre-incubation period with **SRI-37330**, hepatocytes are stimulated with 100 nM glucagon. For gluconeogenesis assessment, a substrate such as 10 mM lactate is



included.

- Glucose Measurement: After a 24-hour incubation period, the supernatant is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit.
- Data Normalization: Glucose output is normalized to the total protein content of the cells in each well.

### In Vivo db/db Mouse Model of Hepatic Steatosis

Objective: To evaluate the efficacy of orally administered **SRI-37330** in a genetic model of obesity, insulin resistance, and NAFLD.

#### Methodology:

- Animal Model: Male, 8-week-old db/db mice, which exhibit a phenotype of severe obesity and hepatic steatosis, are used.
- Treatment Administration: **SRI-37330** is administered ad libitum in the drinking water at a concentration calculated to provide a dose of approximately 100 mg/kg/day. A control group of db/db mice receives regular drinking water.
- Treatment Duration: The treatment period is typically 3 weeks.
- Metabolic Phenotyping: Body weight and blood glucose are monitored regularly throughout the study.
- Tissue Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.
- Biochemical Analysis: Serum triglycerides are measured using a commercial assay. Liver triglycerides are extracted from a portion of the liver tissue and quantified.
- Histological Analysis: A section of the liver is fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of hepatic steatosis.



## **Visualizations** Signaling Pathway of SRI-37330 in Hepatocytes

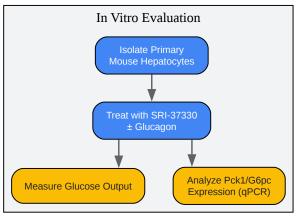


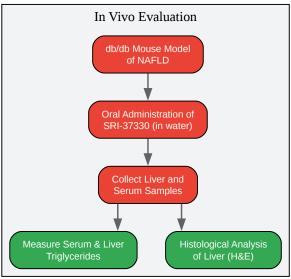
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Caption: SRI-37330 antagonizes the glucagon receptor, inhibiting the cAMP-PKA pathway.

## **Experimental Workflow for Evaluating SRI-37330 in NAFLD**







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### References

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